molecular formula C13H18N2O3 B5017687 N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide

N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide

Cat. No. B5017687
M. Wt: 250.29 g/mol
InChI Key: RQXZMEBKTUGCPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide, commonly known as DMPA, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53. This interaction is critical in regulating the levels and activity of p53, which is a key player in the cellular response to stress and DNA damage.

Mechanism of Action

DMPA binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This results in the stabilization and activation of p53, leading to the transcription of downstream target genes that mediate cell cycle arrest, DNA repair, and apoptosis. DMPA has been shown to be highly selective for MDM2 and does not affect other E3 ubiquitin ligases.
Biochemical and Physiological Effects
DMPA has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, DMPA has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

DMPA is a highly potent and selective inhibitor of the MDM2-p53 interaction, making it a valuable tool for studying the p53 pathway and its role in cancer. Its small size and low toxicity make it suitable for use in in vitro and in vivo experiments. However, DMPA has limited solubility in aqueous solutions, which can make it challenging to use in certain assays. In addition, its high potency can make it difficult to determine the optimal concentration for use in experiments.

Future Directions

There are several future directions for the use of DMPA in scientific research. One area of interest is the development of DMPA analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the role of p53 in aging and age-related diseases, such as Alzheimer's disease and Parkinson's disease. DMPA may also have potential as a therapeutic agent for cancer, either alone or in combination with chemotherapy and radiation therapy.

Synthesis Methods

The synthesis of DMPA involves several steps, including the reaction of 2,6-dimethylaniline with 3-chloropropionyl chloride to form N-(2,6-dimethylphenyl)-3-chloropropanamide. This intermediate is then reacted with ethylenediamine to form the final product, N-(2,6-dimethylphenyl)-N'-(3-hydroxypropyl)ethanediamide. The synthesis of DMPA has been optimized to produce high yields and purity.

Scientific Research Applications

DMPA has been extensively used in scientific research as a tool to study the p53 pathway and its role in cancer. It has been shown to enhance the levels and activity of p53, leading to cell cycle arrest and apoptosis in cancer cells. DMPA has also been used to investigate the role of p53 in DNA damage response, aging, and other cellular processes.

properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-(3-hydroxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-5-3-6-10(2)11(9)15-13(18)12(17)14-7-4-8-16/h3,5-6,16H,4,7-8H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXZMEBKTUGCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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